

3-Amino-6-(trifluoromethyl)picolinonitrile

molecular weight and formula

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Compound of Interest

Compound Name: 3-Amino-6-(trifluoromethyl)picolinonitrile

Cat. No.: B1398625

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An In-Depth Technical Guide to 3-Amino-6-(trifluoromethyl)picolinonitrile

This guide provides a comprehensive technical overview of **3-Amino-6-(trifluoromethyl)picolinonitrile**, a key heterocyclic building block for researchers and professionals in drug development and materials science. We will delve into its fundamental properties, plausible synthetic routes, core applications, and essential protocols for handling and quality control.

Core Molecular Profile

3-Amino-6-(trifluoromethyl)picolinonitrile (CAS No. 946594-89-4) is a substituted pyridine derivative.^[1] Its structure is characterized by a pyridine ring functionalized with an amino (-NH₂) group, a nitrile (-CN) group, and a trifluoromethyl (-CF₃) group. This unique combination of functional groups makes it a valuable and versatile intermediate in synthetic chemistry. The electron-withdrawing nature of the trifluoromethyl and nitrile groups significantly influences the reactivity of the pyridine ring and the amino group.

Table 1: Physicochemical and Identification Properties

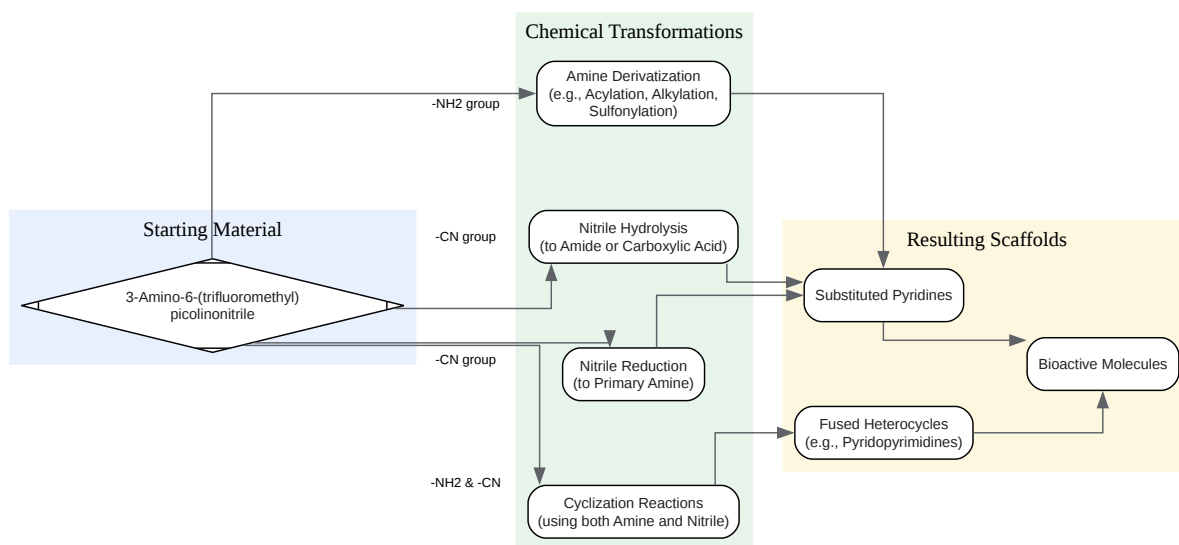
Property	Value	Source(s)
Molecular Formula	C₇H₄F₃N₃	[2] [3] [4]
Molecular Weight	187.12 g/mol	[2] [3] [4]
CAS Number	946594-89-4	[1] [2] [5]
Synonyms	3-Amino-6-(trifluoromethyl)pyridine-2-carbonitrile	[1]
Appearance	Solid (form not specified)	[3]
Purity (Typical)	95% - 98%	[1] [3]
Solubility	Data not available	[1]

| Melting/Boiling Point| Data not available |[\[1\]](#) |

Strategic Importance in Synthesis

The utility of **3-Amino-6-(trifluoromethyl)picolinonitrile** as a building block stems from the distinct reactivity of its functional groups. The trifluoromethyl group enhances metabolic stability and lipophilicity in target molecules, a desirable trait in drug design. The amino and nitrile groups serve as versatile handles for a wide array of chemical transformations.

Below is a conceptual workflow illustrating its role as a synthetic intermediate.



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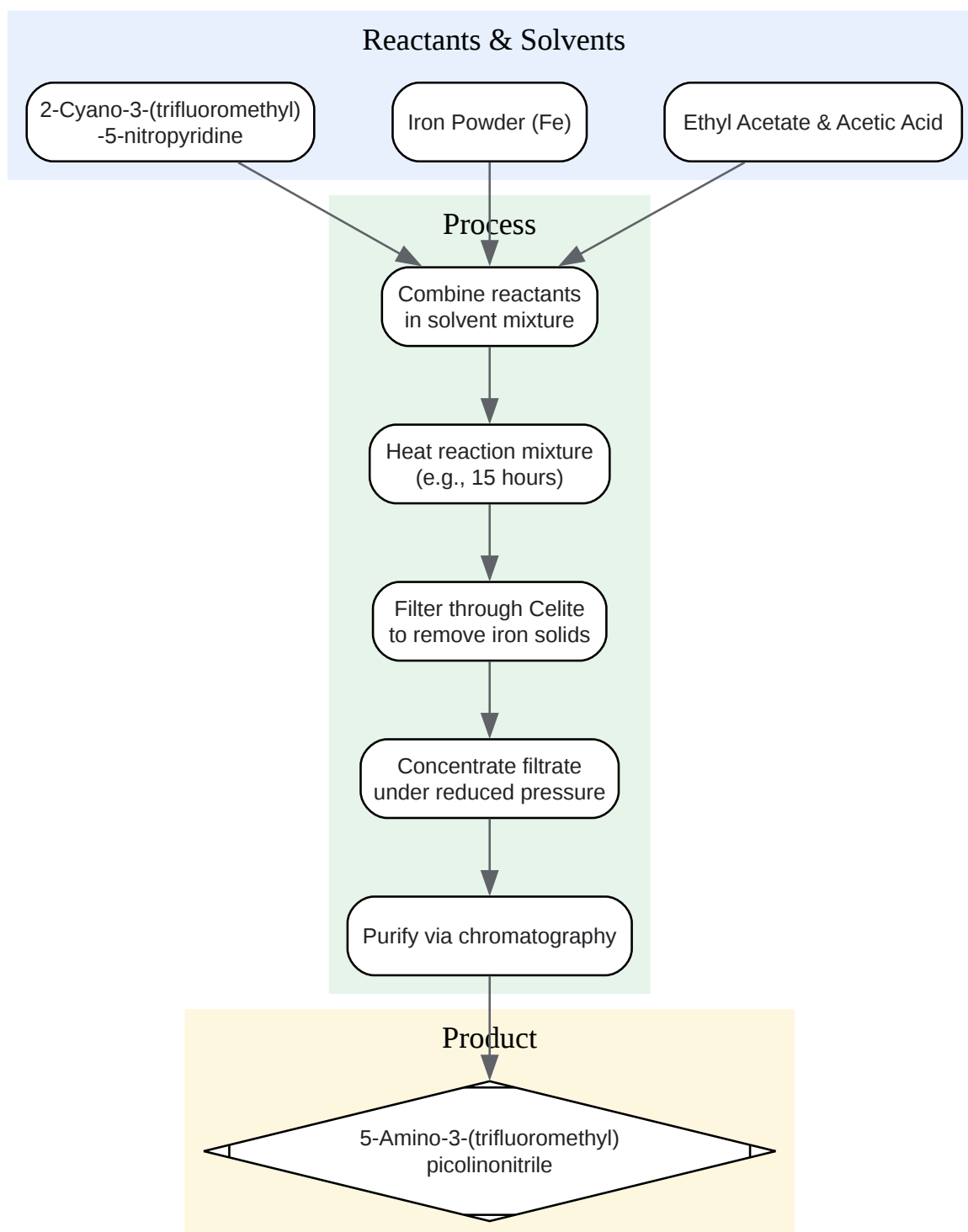
Caption: Role as a versatile chemical building block.

Synthesis Pathway: A Representative Methodology

While a specific, peer-reviewed synthesis for **3-Amino-6-(trifluoromethyl)picolinonitrile** (CAS 946594-89-4) is not readily available in the searched literature, a common strategy for analogous compounds involves the reduction of a nitro-group precursor. The following protocol, described for the synthesis of the related isomer 5-Amino-3-(trifluoromethyl)picolinonitrile, illustrates a plausible and chemically sound approach.

Expertise & Causality: This method employs a standard nitro-to-amine reduction using iron powder in an acidic medium. Iron is a cost-effective and efficient reducing agent for this transformation. The acidic environment (acetic acid) activates the iron and facilitates the

reaction. The mixed solvent system (ethyl acetate/acetic acid) is chosen to ensure solubility of the organic precursor while accommodating the aqueous nature of the acid.



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Caption: Representative synthesis workflow for a related isomer.

Experimental Protocol (Representative)

Disclaimer: This protocol is for the synthesis of an isomer and should be adapted and optimized by a qualified chemist for the target compound, **3-Amino-6-(trifluoromethyl)picolinonitrile**.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the nitro precursor, 2-cyano-6-(trifluoromethyl)-3-nitropyridine (1 equivalent), with a 1:1 mixture of ethyl acetate and acetic acid.
- **Addition of Reducing Agent:** Add iron powder (approx. 5 equivalents) to the mixture.
- **Reaction:** Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-15 hours).
- **Workup:** Cool the mixture to room temperature. Filter the reaction slurry through a pad of diatomaceous earth (Celite) to remove the iron salts and unreacted iron. Rinse the pad with ethyl acetate.
- **Extraction:** Combine the filtrates and concentrate under reduced pressure. Redissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product.
- **Purification:** Purify the crude material using column chromatography on silica gel to obtain the final product.

Quality Control & Analytical Methodology

Ensuring the purity and identity of **3-Amino-6-(trifluoromethyl)picolinonitrile** is critical. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural confirmation.

Trustworthiness through Self-Validation: A robust analytical protocol is inherently self-validating. The HPLC method should demonstrate a sharp, symmetrical peak for the main component, with clear separation from any impurities. The identity of this peak is then confirmed by collecting the fraction and analyzing it via MS to ensure the molecular weight is correct (187.12 g/mol) and via NMR to confirm the structural arrangement of protons, carbons, and fluorine atoms.

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general starting point for method development.

- System Preparation:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
 - Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detector: UV, set to an appropriate wavelength (e.g., 254 nm).
- Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-20 min: Linear gradient from 5% to 95% B.
 - 20-25 min: Hold at 95% B.
 - 25-26 min: Return to 5% B.
 - 26-30 min: Re-equilibrate at 5% B.

- Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards.

Table 2: Hazard and Safety Information

Category	Information	Source(s)
GHS Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[1]
Personal Protective Equipment (PPE)	Safety glasses with side-shields, protective gloves (e.g., nitrile), lab coat.	[1] [6]
Handling	Use only in a well-ventilated area or under a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing.	[1] [6]
Storage	Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.	[1] [6]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.	[1]
First Aid (Skin)	Wash with plenty of soap and water. If skin irritation occurs, get medical advice.	[1]

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [\[1\]](#) |

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